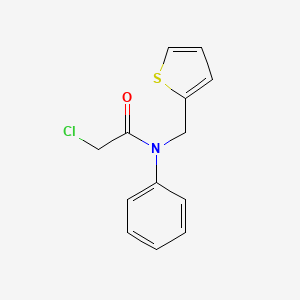
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone, also known as DMHP, is a chemical compound that has been studied extensively for its potential therapeutic applications. DMHP has been found to possess a unique combination of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Mechanism of Action
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone exerts its effects by binding to and activating the TRPV1 receptor, which is involved in pain sensation and inflammation. 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone also inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has also been found to increase the levels of endogenous opioids, which are involved in pain relief.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and isolate, and it possesses a unique combination of biochemical and physiological effects. However, 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone also has some limitations. It is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are several future directions for research on 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone. One area of interest is its potential use as a treatment for cancer. 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has been found to inhibit the growth of various cancer cells, and more research is needed to determine its efficacy and safety as a cancer treatment. Another area of interest is its potential use as an analgesic. 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has been found to activate the TRPV1 receptor, which is involved in pain sensation, and more research is needed to determine its potential as a pain reliever. Additionally, 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone may have applications in the treatment of other medical conditions, such as inflammation and autoimmune disorders.
Synthesis Methods
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with 4-hydroxypiperidine followed by the addition of ethyl chloroformate. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 2-(3,5-Dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-7-12(2)9-14(8-11)19-10-15(18)16-5-3-13(17)4-6-16/h7-9,13,17H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYBPSJGQCHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)

![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)

![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
